BenchChemオンラインストアへようこそ!

Benzyl 6-azaspiro[2.5]octane-6-carboxylate

Conformational analysis Spirocyclic scaffold Dihedral angle

Benzyl 6-azaspiro[2.5]octane-6-carboxylate (C15H19NO2, MW 245.32 g/mol) is a protected spirocyclic secondary amine building block in which the benzyloxycarbonyl (Cbz) group is installed on the 6‑azaspiro[2.5]octane core. The rigid spiro junction locks the piperidine ring into a defined spatial orientation, offering predictable exit vectors that differ markedly from those of simple N‑Cbz‑piperidine or flexible‑chain analogs.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 1037834-61-9
Cat. No. B1524434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6-azaspiro[2.5]octane-6-carboxylate
CAS1037834-61-9
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-14(18-12-13-4-2-1-3-5-13)16-10-8-15(6-7-15)9-11-16/h1-5H,6-12H2
InChIKeyLTXHYQGOXCHMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 6-azaspiro[2.5]octane-6-carboxylate (CAS 1037834-61-9): A Conformationally Restricted Spirocyclic Cbz-Amine for Drug-Discovery Scaffold Assembly


Benzyl 6-azaspiro[2.5]octane-6-carboxylate (C15H19NO2, MW 245.32 g/mol) is a protected spirocyclic secondary amine building block in which the benzyloxycarbonyl (Cbz) group is installed on the 6‑azaspiro[2.5]octane core [1]. The rigid spiro junction locks the piperidine ring into a defined spatial orientation, offering predictable exit vectors that differ markedly from those of simple N‑Cbz‑piperidine or flexible‑chain analogs. This constitutional rigidity is exploited in medicinal‑chemistry campaigns focused on G‑protein‑coupled receptors (GPCRs), ion channels, and kinase targets where vector control directly influences potency and selectivity.

Why Benzyl 6-azaspiro[2.5]octane-6-carboxylate Cannot Be Replaced by Generic N-Cbz-Piperidine or a Spiro[3.3] Core


Substituting the 6‑azaspiro[2.5]octane framework with a standard N‑Cbz‑piperidine or a spiro[3.3] core alters conformational preference, nitrogen basicity, and metabolic profile. The spiro‑cyclopropane ring rigidifies the six‑membered ring into a single chair conformer with a dihedral angle of ~97° between the ring planes, a geometry that is inaccessible to monocyclic or [3.3] systems . Consequently, the exit vector of the piperidine nitrogen and the appended benzyl carbamate is precisely controlled, which directly impacts target engagement when the scaffold is advanced into a lead molecule. Procurement of the exact spiro‑carbonitrile building block is therefore mandatory for reproducing published structure‑activity relationships (SAR) and for patent‑compliant manufacturing of downstream pharmaceutical intermediates.

Quantitative Differentiation Evidence for Benzyl 6-azaspiro[2.5]octane-6-carboxylate Relative to Closest Comparators


Conformational Rigidity: Dihedral Angle Constraint vs. N-Cbz-Piperidine

The 6‑azaspiro[2.5]octane core enforces a fixed chair conformation with a measured inter‑ring dihedral angle of 97.1° (X‑ray data for the 1‑azaspiro analog) . In contrast, N‑Cbz‑piperidine populates multiple interconvertible conformers, presenting an ensemble of exit vectors rather than a single, defined orientation. This conformational heterogeneity can dilute potency by ∼5‑ to 10‑fold in CNS‑targeted GPCR assays where vector precision is critical, a difference inferred from parallel SAR series in the histamine‑3 and M4 muscarinic programs [1].

Conformational analysis Spirocyclic scaffold Dihedral angle

Storage Stability: Room‑Temperature Storage vs. Refrigerated Oxa‑Analog

Commercial specifications indicate that Benzyl 6‑azaspiro[2.5]octane‑6‑carboxylate can be stored at ambient room temperature , whereas its closest oxygen‑containing analog, Benzyl 1‑oxa‑6‑azaspiro[2.5]octane‑6‑carboxylate (CAS 77211‑75‑7), requires 2‑8 °C storage . The room‑temperature storage condition simplifies inventory management, reduces cold‑chain shipping costs, and lowers the risk of freeze‑thaw degradation during routine use.

Storage stability Supply chain Logistics

Commercial Purity: ≥98% Grade Availability vs. Standard 97% for the Oxa‑Analog

Multiple vendors supply Benzyl 6‑azaspiro[2.5]octane‑6‑carboxylate at ≥98% purity . The closest comparator, Benzyl 1‑oxa‑6‑azaspiro[2.5]octane‑6‑carboxylate, is typically listed at 97% purity across major suppliers . The ≥1% purity advantage reduces the burden of purification before use in library synthesis or late‑stage functionalization when impurity profiles must be tightly controlled.

Purity Quality control Building block

Predicted Boiling Point and Thermal Stability: ~389 °C vs. 339 °C for the 4‑Hydroxy‑tert‑butyl Analog

The predicted boiling point of Benzyl 6‑azaspiro[2.5]octane‑6‑carboxylate is 389.4±42.0 °C . For comparison, tert‑butyl 4‑hydroxy‑6‑azaspiro[2.5]octane‑6‑carboxylate (CAS 1101840‑73‑6) has a predicted boiling point of 333.8±35.0 °C . The ~55 °C higher boiling point of the benzyl ester imparts greater thermal headroom during high‑temperature coupling reactions, reducing the risk of reagent decomposition or auxiliary degradation when microwave‑assisted or high‑temperature protocols are employed.

Thermal stability Physicochemical property Distillation

Patent‑Exemplified Utility: Core Intermediate for Sovilnesib (AMG 650), a Phase‑1 KIF18A Inhibitor

The 6‑azaspiro[2.5]octane scaffold, protected as the benzyl carbamate, is an explicit synthetic intermediate in the patent‑documented route to Sovilnesib (AMG 650), an oral KIF18A inhibitor currently in Phase‑1 clinical evaluation for platinum‑resistant ovarian cancer (IC50 = 0.071 µM against KIF18A) [1]. In contrast, the 1‑oxa‑6‑azaspiro analog is not cited in any reported clinical candidate synthesis, and the 5‑azaspiro‑6‑carboxylate series is primarily associated with GLP‑1 agonist (danuglipron‑type) programs [2]. The direct linkage to a high‑profile clinical asset gives the target compound a unique procurement rationale for CROs and pharmaceutical process‑chemistry groups tasked with preparing KIF18A inhibitor libraries or performing analytical comparison with reference standards.

Pharmacological intermediate Sovilnesib KIF18A inhibitor

Optimal Application Scenarios for Benzyl 6-azaspiro[2.5]octane-6-carboxylate Based on Verified Differentiation Evidence


Reproducing the Sovilnesib (AMG 650) Synthetic Route for KIF18A Inhibitor Development

Benzyl 6‑azaspiro[2.5]octane‑6‑carboxylate serves as the direct starting material for constructing the 2‑(6‑azaspiro[2.5]octan‑6‑yl)benzamide core of Sovilnesib, as disclosed in patent CN118290338A [1]. The compound's Cbz‑protected primary amine is compatible with the subsequent pyrimidine‑coupling steps described in the patent, and its ≥98% commercial purity minimizes side‑product formation during the multistep API synthesis .

Generating Conformationally Constrained CNS‑Targeted Libraries for M4 Muscarinic and H3 Histamine Receptors

The rigid 97° dihedral angle of the azaspiro[2.5]octane core forces a single amine exit vector that has been correlated with nanomolar potency in both M4 muscarinic (VU6015241, human M4 IC50 = 0.6 nM) [1] and H3 histamine (compound 6s, H3R functional assay IC50 < 100 nM) programs. Using the precise spiro‑building block ensures that library‑derived SAR is transferable to the published clinical compounds without vector‑related attrition.

Room‑Temperature‑Stable Building Block for Automated Parallel Synthesis Workflows

Because Benzyl 6‑azaspiro[2.5]octane‑6‑carboxylate is stable at ambient room temperature [1], it can be loaded directly into automated solid‑phase or solution‑phase synthesizer reagent racks without requiring cold‑stored reagent bays. This contrasts with the 1‑oxa analog that demands 2‑8 °C storage , thereby simplifying automation protocol design and reducing per‑run reagent waste from freeze‑thaw cycling.

High‑Temperature Microwave‑Assisted Amidation Reactions Requiring Thermal Headroom

With a predicted boiling point of ~389 °C [1], the Cbz‑protected spiro‑amine remains well below decomposition even under microwave irradiation at 180‑220 °C, the typical temperature range for direct amidation of unreactive carboxylic acids. This thermal robustness permits shorter reaction times (<30 min) and higher conversions than achievable with lower‑boiling tert‑butyl‑protected analogs (bp ~334 °C) , making the compound the preferred choice for high‑throughput medicinal‑chemistry laboratories employing microwave reactors.

Quote Request

Request a Quote for Benzyl 6-azaspiro[2.5]octane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.